2-Amino-5-phenylpyridine-d5

説明

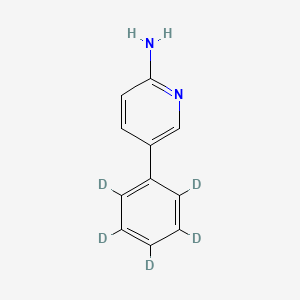

2-Amino-5-phenylpyridine-d5 is a deuterated derivative of 2-Amino-5-phenylpyridine. It is a heterocyclic organic compound with the molecular formula C11H5D5N2 and a molecular weight of 175.24 g/mol . This compound is primarily used in proteomics research and has gained significant attention due to its potential biological and industrial applications .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-phenylpyridine-d5 typically involves the deuteration of 2-Amino-5-phenylpyridine. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents under specific conditions . The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the exchange process.

Industrial Production Methods

Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality .

化学反応の分析

Types of Reactions

2-Amino-5-phenylpyridine-d5 undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products

The major products formed from these reactions include N-oxides, various amine derivatives, and substituted pyridines .

科学的研究の応用

2-Amino-5-phenylpyridine-d5 has a wide range of scientific research applications:

作用機序

The mechanism of action of 2-Amino-5-phenylpyridine-d5 involves its interaction with specific molecular targets. In biological systems, it can bind to proteins and enzymes, altering their activity and function. The deuterated nature of the compound allows for detailed studies of these interactions using advanced analytical techniques .

類似化合物との比較

Similar Compounds

2-Amino-5-phenylpyridine: The non-deuterated version of the compound, used in similar applications but lacks the benefits of deuteration.

2-Amino-5-fluoropyridine: A fluorinated analog with different chemical properties and applications.

2-Amino-5-nitropyridine: A nitro-substituted derivative used in different chemical reactions and studies.

Uniqueness

2-Amino-5-phenylpyridine-d5 is unique due to its deuterated nature, which provides advantages in analytical studies, such as improved signal clarity in NMR spectroscopy and mass spectrometry . This makes it a valuable tool in various scientific research fields.

生物活性

2-Amino-5-phenylpyridine-d5 (CAS No. 150320-81-3) is a deuterated derivative of 2-amino-5-phenylpyridine, a compound recognized for its biological activity, particularly in the context of mutagenicity and potential carcinogenicity. This article synthesizes existing research on the biological activity of this compound, highlighting its mechanisms, effects, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | CHND |

| Molecular Weight | 175.24 g/mol |

| Density | 1.133 g/cm³ |

| Boiling Point | 323.6 °C at 760 mmHg |

| Melting Point | 132 °C |

Biological Activity Overview

This compound is classified as a mutagenic heterocyclic aromatic amine . It is formed through the pyrolysis of phenylalanine, a common amino acid found in proteins. This compound is notably present in certain cooked foods, such as broiled sardines, raising concerns about its potential carcinogenic effects .

Mutagenicity and Carcinogenicity

Research has shown that 2-amino-5-phenylpyridine exhibits mutagenic properties similar to those of other known carcinogens. A comparative study indicated that while this compound did not produce neoplastic lesions in neonatal B6C3F1 mice, it shares structural similarities with 4-aminobiphenyl (4-ABP), a potent carcinogen known to induce hepatocellular adenomas and carcinomas .

Case Studies

-

Comparative Carcinogenicity Study :

- Objective : To assess the tumorigenic potential of 2-amino-5-phenylpyridine compared to 4-ABP.

- Methodology : Neonatal male B6C3F1 mice were administered both compounds at maximum tolerated doses (MTD).

- Findings : No treatment-related neoplastic lesions were observed in subjects treated with 2-amino-5-phenylpyridine, contrasting sharply with the high incidence of tumors noted in those treated with 4-ABP .

- Food Pyrolysis Product Analysis :

The biological activity of this compound can be attributed to its ability to interact with cellular macromolecules, including DNA and proteins. The mutagenic potential arises from its capacity to form adducts with DNA, leading to mutations during replication processes.

Implications for Health

Due to its mutagenic properties, there are significant health implications associated with the consumption of foods containing this compound. Regulatory agencies continue to evaluate its risk based on exposure levels from dietary sources.

特性

IUPAC Name |

5-(2,3,4,5,6-pentadeuteriophenyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c12-11-7-6-10(8-13-11)9-4-2-1-3-5-9/h1-8H,(H2,12,13)/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAPVIBHQRYFYSE-RALIUCGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=CN=C(C=C2)N)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675600 | |

| Record name | 5-(~2~H_5_)Phenylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150320-81-3 | |

| Record name | 5-(~2~H_5_)Phenylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。